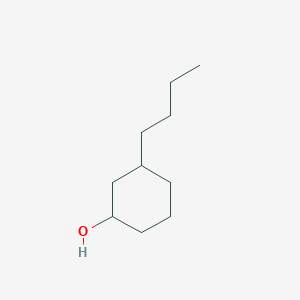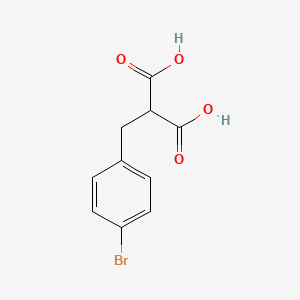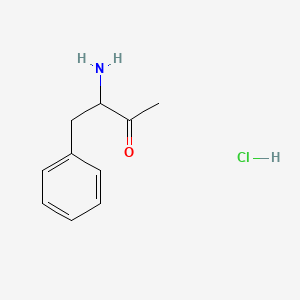
4-bromo-1,3-dimethyl-1H-pyrazole
Übersicht
Beschreibung
4-bromo-1,3-dimethyl-1H-pyrazole (4-BDP) is an organic compound with a molecular formula of C4H6BrN2. It is an important chemical intermediate used in the synthesis of various organic compounds and pharmaceuticals. 4-BDP is also used in the synthesis of polymers, dyes, and other materials. 4-BDP is a versatile compound with a wide range of applications in the pharmaceutical and chemical industries.
Wissenschaftliche Forschungsanwendungen
Kinetic Study in Synthesis
The kinetic study for the synthesis of related pyrazole compounds, like 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole, has been successfully conducted. These studies involve reacting dimethyl pyrazole with other compounds under specific conditions, which are monitored by gas chromatography. Such studies are crucial in understanding the behavior and potential applications of pyrazole derivatives in chemical reactions (Wang, Brahmayya, & Hsieh, 2015).
Tautomerism Studies
The tautomerism in solid state and in solution of various 4-bromo-1H-pyrazoles has been extensively studied. These studies include analyses using multinuclear magnetic resonance spectroscopy and X-ray crystallography. Understanding tautomerism is significant for comprehending the chemical properties and reactivity of pyrazole derivatives (Trofimenko et al., 2007).
Oxidation Reactions
The oxidation of amines and sulfides using derivatives of pyrazole, such as 3-bromo-4,5-dihydro-5-hydroperoxy-4,4-dimethyl-3,5-diphenyl-3H-pyrazole, has been studied. This reaction has shown to produce amine oxides and sulfoxides in high yield, suggesting the potential use of pyrazole compounds in oxidation processes (Baumstark & Chrisope, 1981).
Safety and Hazards
4-Bromo-1,3-dimethyl-1H-pyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing with plenty of soap and water in case of skin contact, rinsing with water for at least 15 minutes in case of eye contact, and moving to fresh air in case of inhalation .
Wirkmechanismus
Target of Action
Pyrazole derivatives, in general, have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
It is known that pyrazole derivatives can exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that pyrazole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
It is reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake . This suggests that it may interfere with energy metabolism and calcium homeostasis in cells.
Pharmacokinetics
Its molecular weight of 17503 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
It is known to inhibit oxidative phosphorylation and calcium uptake , which could potentially disrupt cellular energy metabolism and calcium homeostasis, leading to various downstream effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-bromo-1,3-dimethyl-1H-pyrazole. For instance, it is moisture sensitive , which means its stability and efficacy could be compromised in a humid environment. Furthermore, its flash point is 103 °C , suggesting that it could be unstable at high temperatures.
Biochemische Analyse
Biochemical Properties
4-Bromo-1,3-dimethyl-1H-pyrazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with liver alcohol dehydrogenase, inhibiting its activity . This interaction is crucial as it can affect the metabolism of alcohol in the liver. Additionally, this compound can form binary adducts with titanium tetrachloride, indicating its potential use in synthetic chemistry .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to cause oxidative stress in cells, leading to the formation of malondialdehyde, a marker of lipid peroxidation . This compound can influence cell signaling pathways, gene expression, and cellular metabolism by altering the redox state within the cell. The impact on gene expression can lead to changes in the production of proteins involved in oxidative stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of liver alcohol dehydrogenase by binding to the active site of the enzyme, preventing the conversion of alcohol to acetaldehyde . This inhibition can lead to an accumulation of alcohol in the liver, affecting overall metabolism. Additionally, the compound’s ability to form adducts with titanium tetrachloride suggests it can participate in coordination chemistry, potentially altering the activity of metal-dependent enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods. Long-term exposure to this compound in in vitro studies has shown that it can lead to sustained oxidative stress and cellular damage . In vivo studies are needed to further understand the long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily act as an enzyme inhibitor. At higher doses, it can cause significant oxidative stress, leading to cellular damage and potential toxicity . Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress and enzyme inhibition. It interacts with liver alcohol dehydrogenase, affecting the metabolism of alcohol . The compound’s impact on metabolic flux and metabolite levels can lead to changes in the overall metabolic state of the cell, particularly under conditions of oxidative stress.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its distribution can affect its localization and accumulation within specific cellular compartments . The compound’s ability to form adducts with metal ions may also influence its transport and distribution.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with biomolecules. It may localize to specific compartments or organelles, such as the mitochondria, where it can exert its effects on oxidative stress and enzyme activity . Post-translational modifications and targeting signals can direct the compound to these specific locations within the cell.
Eigenschaften
IUPAC Name |
4-bromo-1,3-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-4-5(6)3-8(2)7-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESOBPUTZLYSGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504420 | |
| Record name | 4-Bromo-1,3-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5775-82-6 | |
| Record name | 4-Bromo-1,3-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



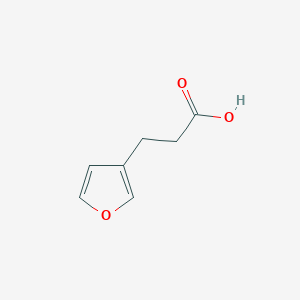
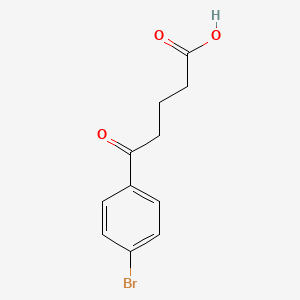



![2-Bromo-6-methylpyrazino[2,3-b]pyrazine](/img/structure/B1281954.png)



